molecular formula C18H18N2O B14168723 n-Benzyl-2-(1-methyl-1h-indol-3-yl)acetamide CAS No. 56999-26-9

n-Benzyl-2-(1-methyl-1h-indol-3-yl)acetamide

Cat. No.: B14168723
CAS No.: 56999-26-9
M. Wt: 278.3 g/mol
InChI Key: QSEZPZNTPNNIJI-UHFFFAOYSA-N
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Description

n-Benzyl-2-(1-methyl-1h-indol-3-yl)acetamide: is an organic compound belonging to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications. The indole nucleus is a common structural motif in many natural products and synthetic drugs, making it a significant area of research in medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: n-Benzyl-2-(1-methyl-1h-indol-3-yl)acetamide can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the indole nucleus are replaced by other nucleophiles.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxidized indole derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Chemistry: n-Benzyl-2-(1-methyl-1h-indol-3-yl)acetamide is used as a building block in the synthesis of more complex molecules. Its indole nucleus makes it a valuable intermediate in organic synthesis .

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Indole derivatives have shown various biological activities, including antiviral, anti-inflammatory, and anticancer properties .

Medicine: The compound is investigated for its potential therapeutic applications. Indole derivatives are known to interact with multiple biological targets, making them promising candidates for drug development .

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its versatile chemical properties make it a valuable component in various industrial processes .

Mechanism of Action

The mechanism of action of n-Benzyl-2-(1-methyl-1h-indol-3-yl)acetamide involves its interaction with specific molecular targets. The indole nucleus can bind to various receptors and enzymes, modulating their activity. For example, some indole derivatives inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound .

Comparison with Similar Compounds

  • n-Benzyl-2-(1-methyl-1h-indol-3-yl)acetamide
  • n-Benzyl-2-(1-methyl-1h-indol-3-yl)acetic acid
  • n-Benzyl-2-(1-methyl-1h-indol-3-yl)ethylamine

Comparison: While all these compounds share the indole nucleus and a benzyl group, their chemical properties and biological activities can vary significantly. For example, the presence of different functional groups (acetamide, acetic acid, or ethylamine) can influence their solubility, reactivity, and interaction with biological targets . This compound is unique due to its specific acetamide group, which may confer distinct biological activities compared to its analogs .

Properties

CAS No.

56999-26-9

Molecular Formula

C18H18N2O

Molecular Weight

278.3 g/mol

IUPAC Name

N-benzyl-2-(1-methylindol-3-yl)acetamide

InChI

InChI=1S/C18H18N2O/c1-20-13-15(16-9-5-6-10-17(16)20)11-18(21)19-12-14-7-3-2-4-8-14/h2-10,13H,11-12H2,1H3,(H,19,21)

InChI Key

QSEZPZNTPNNIJI-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CC(=O)NCC3=CC=CC=C3

Origin of Product

United States

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